Safranal

概要

説明

Safranal is an organic compound primarily responsible for the aroma of saffron, which is derived from the stigmas of the Crocus sativus flower . It is a degradation product of the carotenoid zeaxanthin via the intermediate picrocrocin . This compound is known for its distinctive fragrance and has been studied for its various biological activities, including antioxidant, anticonvulsant, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Safranal can be synthesized through several methods. One common synthetic route involves the cyclization of citral followed by bromination and dehydrobromination steps . Another method includes the Diels-Alder reaction between 3-methyl-2-butenal and 4-methoxypenta-1,3-diene, which provides a suitable precursor for this compound formation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from saffron stigmas using techniques such as solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) . This method optimizes factors like sample weight, water volume, exposure time, and extraction temperature to achieve the highest concentration of this compound .

化学反応の分析

Types of Reactions: Safranal undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes.

Reduction: Reduction results in the formation of alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties of Safranal

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against various diseases .

- Anti-inflammatory Effects : It inhibits inflammatory pathways, making it beneficial for conditions characterized by inflammation, such as asthma and neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that this compound may enhance cognitive function and provide neuroprotection in models of Alzheimer's and Parkinson's disease .

- Anticancer Activity : this compound has demonstrated potential in inducing apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells, through mechanisms involving DNA damage and endoplasmic reticulum stress .

Neurological Disorders

This compound has been investigated for its effects on various neurological conditions:

- Alzheimer's Disease : Studies suggest that this compound may improve memory and cognitive function while providing neuroprotective benefits .

- Anxiety and Depression : Clinical trials have indicated that this compound exhibits antidepressant properties, potentially through modulation of neurotransmitter levels .

Cancer Research

The compound's role in oncology is particularly noteworthy:

- Hepatocellular Carcinoma : In vitro studies reveal that this compound can inhibit cell viability and induce apoptosis in HepG2 cells, a model for liver cancer .

- Mechanisms of Action : The anticancer effects are attributed to the induction of DNA double-strand breaks and the inhibition of DNA repair mechanisms, leading to increased apoptosis rates .

Respiratory Health

This compound's anti-inflammatory properties extend to respiratory conditions:

- Asthma Management : Research shows that this compound can alleviate symptoms in ovalbumin-induced asthma models by inhibiting mast cell activation and reducing inflammatory mediator production .

Case Studies

Several studies provide insights into the efficacy of this compound in clinical settings:

- Asthma Study : A study demonstrated that this compound treatment significantly reduced serum IgE levels and normalized cytokine levels in an asthma model, indicating its potential as a therapeutic agent for allergic conditions .

- Neuroprotective Effects : In animal models of neurodegeneration, this compound administration improved cognitive performance and reduced markers of oxidative stress and inflammation .

Data Summary Table

作用機序

Safranal exerts its effects through various molecular targets and pathways:

Anticonvulsant Activity: this compound acts as an agonist at GABA A receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anticancer Activity: this compound disrupts the assembly dynamics of cellular microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Safranal is unique due to its distinct aroma and wide range of biological activities. Similar compounds include:

Picrocrocin: A precursor to this compound, responsible for the bitter taste of saffron.

Zeaxanthin: A carotenoid from which this compound is derived, known for its role in eye health.

This compound stands out due to its potent anticonvulsant and anticancer activities, making it a valuable compound for further research and industrial applications.

生物活性

Safranal, a major bioactive component derived from the saffron plant (Crocus sativus), has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.

This compound is primarily known for its antioxidant , anti-inflammatory , and anticancer properties. Its chemical structure allows it to interact with various cellular targets, leading to multiple therapeutic effects. The compound has been shown to modulate several signaling pathways, including the NLRP3 inflammasome and MAPK pathways, which are critical in inflammation and cell survival.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which help mitigate oxidative stress in cells. In vitro studies demonstrate that this compound can reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cardiomyocytes subjected to hypoxia/reoxygenation stress .

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages . Furthermore, this compound has been shown to inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory diseases .

3. Anticancer Properties

This compound has demonstrated significant anticancer effects in various cancer cell lines, particularly liver cancer (HepG2 cells). Studies reveal that this compound induces DNA double-strand breaks and promotes apoptosis through endoplasmic reticulum (ER) stress mechanisms. It alters the expression of key cell cycle regulators, inhibiting cell proliferation by affecting the G2/M transition . The compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors further supports its role as an anticancer agent.

Case Study 1: HepG2 Cell Line

In a study focusing on HepG2 cells, this compound treatment resulted in:

- Increased DNA damage markers.

- Induction of apoptosis as evidenced by increased caspase activity.

- Altered expression levels of cell cycle regulators such as Cdc2 and Cyclin B1 .

Case Study 2: Neuroprotective Effects

In a model of ischemic stroke, this compound provided neuroprotective effects by reducing infarction size and neuronal damage when administered post-occlusion. This suggests potential therapeutic applications for neurodegenerative diseases .

Data Tables

特性

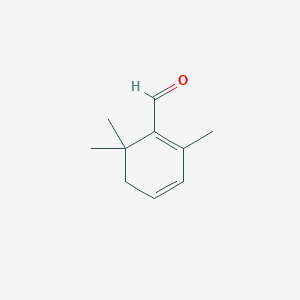

IUPAC Name |

2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAWOGXMMPSZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049398 | |

| Record name | Safranal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour. | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 1.00 mm Hg | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.980 (20°) | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-26-7 | |

| Record name | Safranal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safranal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Safranal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2,6-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFRANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。